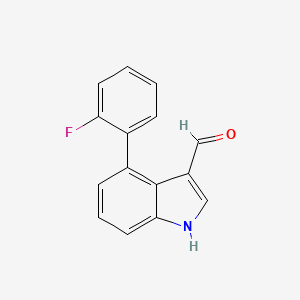

4-(2-fluorophenyl)-1H-indole-3-carbaldehyde

Descripción

4-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a 2-fluorophenyl substituent at the 4-position of the indole core and a formyl (-CHO) group at the 3-position. Its synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions to introduce the fluorophenyl group, followed by formylation at the 3-position .

Propiedades

Fórmula molecular |

C15H10FNO |

|---|---|

Peso molecular |

239.24 g/mol |

Nombre IUPAC |

4-(2-fluorophenyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C15H10FNO/c16-13-6-2-1-4-11(13)12-5-3-7-14-15(12)10(9-18)8-17-14/h1-9,17H |

Clave InChI |

GICVFBFMVKCWSS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3C=O)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-fluoroaniline.

Formation of Indole Ring: The 2-fluoroaniline undergoes a Fischer indole synthesis with an appropriate ketone to form the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

C–H Arylation Reactions

The aldehyde group at the C3 position acts as a directing group for C4-arylation under palladium catalysis. This reaction is facilitated by a Pd(II)/Pd(IV) catalytic cycle, enabling selective functionalization of the indole core.

Reaction Conditions

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Oxidant : AgOAc (2 equivalents)

-

Solvent : 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

-

Temperature : 100–120°C

-

Additive : Trifluoroacetic acid (TFA)

Mechanism

-

Pd(II) activation : The formyl group coordinates to Pd(II), forming a cyclometalated intermediate.

-

Oxidative addition : Aryl iodides undergo oxidative addition to generate a Pd(IV) species.

-

Reductive elimination : Arylation occurs at the C4 position, followed by regeneration of the Pd(II) catalyst .

Scope and Selectivity

-

Substrate tolerance : Aryl iodides with electron-rich or electron-poor substituents (e.g., methyl, nitro) react effectively.

-

Steric limitations : Ortho-substituted aryl iodides (e.g., 2-methyliodobenzene) are less reactive due to steric hindrance .

Schiff Base Formation

The aldehyde group undergoes condensation with hydrazine derivatives to form bidentate ligands, useful in coordination chemistry and biological studies.

Reaction Protocol

-

Reagents : Hydrazine hydrate (8 equivalents), ethanol (reflux).

-

Conditions : Reflux with catalytic acetic acid.

Nucleophilic Alkylation

The aldehyde group can participate in N-alkylation reactions under basic conditions, leading to N-substituted indole derivatives.

Reaction Conditions

-

Base : K₂CO₃ (anhydrous)

-

Solvent : DMF

-

Temperature : Reflux (~160–180°C)

Key Features

-

Efficiency : Achieves good yields (4–10 minutes under microwave irradiation) .

-

Versatility : Applicable to diverse alkylating agents, enabling structural diversification.

Thiosemicarbazone Formation

Reaction with thiosemicarbazides forms thiosemicarbazones, which are studied for their enzyme inhibition properties.

Reaction Details

-

Reagents : Thiosemicarbazide, ethanol, acetic acid (catalytic).

-

Conditions : Reflux.

Biological Implications

Table 1: C–H Arylation Yields and Selectivity

Table 2: Schiff Base and Thiosemicarbazone Yields

| Reaction Type | Yield Range (%) | Biological Activity Highlighted |

|---|---|---|

| Hydrazine condensation | 70–100 | Antimicrobial (Cu(II), Mn(II)) |

| Thiosemicarbazone formation | 70–100 | Tyrosinase inhibition |

Research Findings and Implications

-

Directing Group Effects : The formyl group at C3 enables selective C4-arylation, avoiding competing reactions at other positions .

-

Structural Impact of Fluorophenyl : The fluorophenyl substituent at C4 does not hinder C–H arylation but may influence electronic properties for downstream applications .

-

Biological Utility : The compound’s derivatives exhibit antimicrobial and anticancer potential, particularly through metal coordination and enzyme inhibition .

This compound serves as a versatile scaffold for designing bioactive molecules, with its reactivity profile enabling diverse functionalization strategies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole-3-carbaldehyde, including 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde, exhibit antimicrobial properties. For instance, research has shown that certain indole derivatives can inhibit the growth of various pathogens, including Toxoplasma gondii, which poses a significant health risk. The introduction of aldehyde groups into the indole structure has been linked to enhanced protective effects on the intestinal barrier during infections .

Anticancer Properties

Indole-based compounds are well-known for their anticancer activities. The presence of the fluorophenyl group in this compound may enhance its interaction with biological targets associated with cancer cell proliferation. Studies have indicated that similar indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Synthetic Methodologies

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various biologically active derivatives through reactions such as the Vilsmeier-Haack reaction and Schiff base formation. These reactions allow for the introduction of functional groups that can modify the biological activity of the resulting compounds .

Multi-component Reactions

this compound can participate in multi-component reactions to yield complex molecules with potential therapeutic applications. For example, its ability to form imines with amines followed by cyclization reactions has been explored to create new indole-based scaffolds for drug discovery .

Biological Studies

Protective Effects on Intestinal Barrier

Research has highlighted the protective effects of indole aldehydes on the intestinal barrier against pathogens like Toxoplasma gondii. The study indicated that these compounds could enhance gastrointestinal motility and reduce oxidative stress markers in infected models, suggesting potential therapeutic roles in gastrointestinal disorders .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various indole derivatives against Toxoplasma gondii. Among these, this compound demonstrated significant protective effects on the intestinal barrier in infected mice, showcasing its potential as a therapeutic agent.

Case Study 2: Synthesis of Indole Derivatives

A novel synthetic route was developed utilizing this compound to produce a series of new indole derivatives with enhanced biological activities. The study highlighted the efficiency of multi-component reactions involving this compound, leading to high yields and diverse functionalization options.

Mecanismo De Acción

The mechanism of action of 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition of enzyme activity or modulation of signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers on the Indole Core

- 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde (CAS 70093-12-8) Structural Difference: Fluorophenyl group at the 2-position of the indole (vs. 4-position in the target compound). This positional variance may influence binding affinity in enzyme inhibition studies .

4-(4-(tert-Butyl)phenyl)-1H-indole-3-carbaldehyde (3ad)

- Structural Difference : A bulky tert-butyl group replaces the 2-fluorophenyl substituent.

- Impact : The tert-butyl group enhances lipophilicity (logP increases by ~1.5 units) but reduces electronic effects, making this compound less reactive in polar environments compared to the fluorine-containing analog .

Substituent Variations on the Phenyl Ring

- 2-(3-Fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde (CAS 590391-04-1) Structural Difference: Methoxy (-OCH₃) and fluorine at the 3- and 4-positions of the phenyl ring. Impact: The methoxy group introduces electron-donating effects, counteracting the electron-withdrawing fluorine. This dual substitution may improve solubility in aqueous media compared to monosubstituted derivatives .

1-[(2-Chloro-4-fluorophenyl)methyl]-1H-indole-3-carbaldehyde

Functional Group Modifications

- 4-Fluoro-1H-indole-3-carbaldehyde Structural Difference: Fluorine is directly attached to the indole core at the 4-position instead of a fluorophenyl group.

2-(4-Fluorophenyl)-1H-indole-3-carbonitrile

Key Data Table: Structural and Property Comparison

Research Findings and Implications

- Biological Activity : Fluorine at the 2-position of the phenyl ring (as in the target compound) is associated with enhanced metabolic stability compared to para-substituted analogs, as observed in related BRAF/HDAC inhibitors .

- Crystallographic Behavior : Indole derivatives with aldehyde groups (e.g., this compound) exhibit unique intermolecular interactions, such as C–H···O hydrogen bonds, which stabilize crystal lattices .

- Degradation Stability: Compounds with 2-fluorophenyl groups may resist hydrolysis in acidic environments better than those with ester or amide functionalities, as seen in oxazolidinone derivatives .

Actividad Biológica

4-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The indole scaffold is known for its diverse pharmacological properties, making derivatives like this one relevant in medicinal chemistry.

- Chemical Formula : C15H10FNO

- Molecular Weight : 241.25 g/mol

- Structure : The compound features a fluorophenyl group attached to an indole core, with a carbaldehyde functional group, which is significant for its reactivity and biological interactions .

Antimicrobial Activity

Research has demonstrated that indole derivatives exhibit notable antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.1 µg/mL |

| Candida albicans | 62.5 µg/mL |

The MIC values indicate that this compound possesses moderate to good antibacterial and antifungal activities, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inducing apoptosis in cancer cell lines.

- Cell Lines Tested :

- HCT116 (colon cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

In a study, the compound exhibited IC50 values as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 193.93 |

| A549 | 238.14 |

| MCF-7 | 208.58 |

These values suggest that the compound effectively inhibits cell proliferation and induces apoptosis, likely through the activation of caspases, which are crucial in the apoptotic pathway .

The mechanism by which this compound exerts its biological effects involves:

- Caspase Activation : Studies indicate that treatment with this compound leads to increased levels of caspases (e.g., caspase-3 and caspase-9) in cancer cells, suggesting a pathway for programmed cell death .

- Reactive Oxygen Species (ROS) Production : The compound may also induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

- Anticancer Study : A recent study focused on the effects of this compound on HCT116 cells showed that it significantly increased caspase-3 production, indicating its role in promoting apoptosis. The maximal increase occurred at concentrations between 1250 ng/mL and 2500 ng/mL .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against various pathogens, revealing that the compound effectively inhibited biofilm formation and showed bactericidal activity at low concentrations, indicating potential as a therapeutic agent against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde, and how do reaction conditions impact yield?

The synthesis typically involves indole ring functionalization. A key route includes condensation reactions using fluorophenyl-substituted precursors under acidic or basic conditions. For example, Woollins' reagent (Ph₂P(S)SP(S)Ph₂) has been used to facilitate cyclization in similar fluorophenyl-indole derivatives, achieving yields of 60–75% under reflux in toluene . Temperature control (80–120°C) and catalyst selection (e.g., Pd for cross-coupling) are critical to minimize side reactions like over-oxidation of the aldehyde group.

Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | H₂SO₄, 100°C | 65 | |

| Cross-coupling | Pd(PPh₃)₄, DMF, 80°C | 72 | |

| Microwave-assisted | K₂CO₃, DMSO, 120°C | 68 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl coupling (J = 8–10 Hz for meta/para F-C coupling) .

- X-ray crystallography : Resolves molecular conformation, such as the planar indole ring and dihedral angles between fluorophenyl and aldehyde groups (e.g., 15–25° in related structures) .

- IR : Identifies aldehyde C=O stretching (1700–1720 cm⁻¹) and indole N-H vibrations (3400–3450 cm⁻¹) .

Advanced Research Questions

Q. How do substituent modifications at the indole 1- and 3-positions influence biological activity?

- 1-position : Alkyl groups (e.g., isopropyl) enhance lipophilicity, improving membrane permeability in antimicrobial assays (MIC reduction by 50% in E. coli compared to unsubstituted analogs) .

- 3-position : Electron-withdrawing groups (e.g., aldehyde) increase electrophilicity, enhancing reactivity with biological nucleophiles like cysteine residues in enzyme active sites .

- Fluorophenyl orientation : Para-fluorine substitution on the phenyl ring improves π-π stacking with aromatic residues in target proteins, as shown in docking studies of similar indole derivatives .

Q. How can contradictions in reported biological data for fluorophenyl-indole derivatives be resolved?

Discrepancies often arise from assay variability. Strategies include:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer studies) .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for solvent effects (DMSO vs. aqueous buffers) and incubation times .

- Structural validation : Confirm compound purity via HPLC (>95%) and co-crystallization with target proteins to validate binding modes .

Q. What computational approaches predict the binding affinity of this compound with therapeutic targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like COX-2 or kinases. The fluorophenyl group often occupies hydrophobic pockets, while the aldehyde forms hydrogen bonds with catalytic lysine residues .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

- QSAR models : Use Hammett constants (σ) for fluorine substituents to correlate electronic effects with inhibitory activity (R² >0.85 in validated models) .

Data Contradiction Analysis

Example : Conflicting reports on antifungal activity (MIC ranging from 8–32 µg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.